molecular formula C23H17Cl2N3O3S B11124758 1-(3,4-Dichlorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11124758
M. Wt: 486.4 g/mol
InChI Key: UDFCRVXSSXZTBA-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROPHENYL)-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiadiazole and dichlorophenyl groups. Common reagents used in these steps include chlorinating agents, thiadiazole precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROPHENYL)-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies related to reaction mechanisms, synthesis, and structural analysis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-DICHLOROPHENYL)-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: can be compared with other chromeno[2,3-c]pyrrole derivatives, thiadiazole-containing compounds, and dichlorophenyl-substituted molecules.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural complexity, which may confer unique chemical and biological properties

Biological Activity

The compound 1-(3,4-Dichlorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule belonging to the class of thiadiazole derivatives. This compound has garnered interest for its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H23Cl2N3O3S
  • Molecular Weight : 492.4 g/mol

The structure features a dichlorophenyl group and a thiadiazole moiety, which are known to contribute to the biological activities of similar compounds.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The compound has been studied for its effects against various bacterial strains:

  • Inhibition against Gram-positive and Gram-negative bacteria :
    • Compounds with similar structures have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
    • A study highlighted that certain thiadiazole derivatives demonstrated a zone of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

The proposed mechanisms through which this compound exerts its antimicrobial effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • DNA Interaction : Studies have shown that similar thiadiazole derivatives can bind to calf thymus DNA (CT-DNA), potentially disrupting DNA replication .

Study on Antibiofilm Activity

Recent investigations into the biofilm formation capabilities of this compound revealed promising results:

  • A study found that derivatives like C1 exhibited significant antibiofilm activity against Klebsiella pneumoniae, demonstrating their potential as therapeutic agents in infections characterized by biofilm formation .

Research Findings Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus, E. coli
Biofilm InhibitionSignificant activity against Klebsiella pneumoniae
DNA InteractionBinding to CT-DNA disrupting replication
Cytostatic EffectsPotential anticancer properties observed in related studies

Properties

Molecular Formula

C23H17Cl2N3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17Cl2N3O3S/c1-11(2)9-17-26-27-23(32-17)28-19(12-7-8-14(24)15(25)10-12)18-20(29)13-5-3-4-6-16(13)31-21(18)22(28)30/h3-8,10-11,19H,9H2,1-2H3

InChI Key

UDFCRVXSSXZTBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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